Technical Guide: Acrylamidoglycolic Acid (AGA) in Drug Delivery & Polymer Science
Technical Guide: Acrylamidoglycolic Acid (AGA) in Drug Delivery & Polymer Science
The following technical guide details the properties, synthesis, and application of Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- , commonly referred to in industrial and pharmaceutical circles as Acrylamidoglycolic Acid (AGA) .
Compound Identity:
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IUPAC/Systematic Name: 2-Hydroxy-2-(prop-2-enoylamino)acetic acid[1]
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CAS Registry Numbers: 2956-12-9 (Anhydrous), 199926-33-5 (Monohydrate)[2]
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Formula:
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Molecular Weight: 145.11 g/mol [3]
Part 1: Executive Summary & Chemical Architecture
Acrylamidoglycolic Acid (AGA) is a multifunctional vinyl monomer that serves as a critical building block in the development of "smart" stimuli-responsive hydrogels. Unlike simple acrylamides, AGA possesses a unique triad of functional groups:
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Vinyl Group: Enables free-radical polymerization.
- -Hydroxyl Group: Facilitates intermolecular hydrogen bonding, essential for tuning Upper Critical Solution Temperature (UCST) behavior.
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Carboxylic Acid: Provides pH-sensitivity and a conjugation site for bioactive ligands or drugs.
Why this molecule matters: In drug development, AGA is not merely a passive scaffold; it is an active functionalizer. It allows researchers to synthesize hydrogels that release payloads in response to specific physiological triggers (pH shifts in tumor microenvironments or temperature gradients).
Chemical Structure Analysis
The molecule consists of an acrylamide backbone N-substituted with a glyoxylic acid moiety. The resulting hemiaminal structure (
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Stability Warning: The hemiaminal linkage is susceptible to hydrolysis under strongly acidic or basic conditions. Protocols must maintain pH 3.0–8.0 during storage to prevent reversion to acrylamide and glyoxylic acid.
Part 2: Synthesis & Purification Protocol
Objective: Synthesis of high-purity AGA from Acrylamide and Glyoxylic Acid. Scale: Laboratory (100g batch).
Reagents
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Acrylamide (99%, electrophoresis grade)
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Glyoxylic Acid Monohydrate (98%)
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Potassium Hydroxide (KOH) (for pH adjustment)
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Acetone (for precipitation)[4]
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4-Methoxyphenol (MEHQ) (polymerization inhibitor)
Step-by-Step Methodology
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Reaction Setup:
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Dissolve 71.1g Acrylamide (1.0 mol) and 92.1g Glyoxylic Acid Monohydrate (1.0 mol) in 100 mL deionized water in a round-bottom flask.
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Add 50 ppm MEHQ to prevent premature polymerization.
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Expert Insight: Do not use excess water. High concentration favors the equilibrium toward the product.
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Catalysis & Heating:
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Adjust pH to 7.0–7.5 using 20% KOH solution. The reaction is base-catalyzed but consumes the base if the carboxylic acid is not neutralized.
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Heat the mixture to 45°C for 4 hours.
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Critical Control Point: Do not exceed 60°C. Higher temperatures trigger self-polymerization or hydrolysis of the amide bond.
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Isolation:
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Cool the solution to 4°C.
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Acidify carefully to pH 2.0 using concentrated HCl. This protonates the carboxylate, reducing solubility in organic solvents.
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Pour the viscous aqueous solution into 1.5 L of ice-cold Acetone under vigorous stirring. AGA will precipitate as a white crystalline solid.
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Purification (Recrystallization):
Yield Expectation: 65–75%.
Validation:
Part 3: Application - Thermoresponsive Drug Delivery Hydrogels
AGA is used to create Poly(AGA-co-Acrylamide) hydrogels. These polymers exhibit a tunable LCST/UCST, making them ideal for injectable drug depots that solidify at body temperature or release drugs upon local heating.
Protocol: Fabrication of pH/Temperature-Sensitive Nanogels
Reagents:
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AGA (Monomer)[5]
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N,N'-Methylenebisacrylamide (MBA - Crosslinker)
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Ammonium Persulfate (APS - Initiator)
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TEMED (Accelerator)
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Model Drug (e.g., Doxorubicin)
Workflow:
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Pre-Gel Solution:
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Dissolve AGA (10 wt%) and MBA (1 mol% relative to AGA) in phosphate-buffered saline (PBS, pH 7.4).
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Drug Loading:
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Add Doxorubicin (1 mg/mL) to the monomer solution prior to polymerization for entrapment loading.
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Note: The carboxyl group of AGA can electrostatically bind cationic drugs like Doxorubicin, improving loading efficiency.
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Polymerization:
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Purge with
for 15 mins to remove oxygen. -
Add APS (10 mM) and TEMED (20 mM).
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Allow to polymerize at 25°C for 12 hours.
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Purification:
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Dialyze the nanogels against distilled water (MWCO 3.5 kDa) to remove unreacted monomer.
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Data Summary: Tuning Phase Transition
The table below illustrates how the ratio of AGA affects the Lower Critical Solution Temperature (LCST) of the resulting copolymer.
| Polymer Composition (AGA : Acrylamide) | LCST (°C) | Swelling Ratio (pH 7.[6]4) | Drug Release Rate (37°C) |
| 0 : 100 (Pure PAAm) | None | High | Fast (Burst) |
| 10 : 90 | > 60°C | High | Moderate |
| 30 : 70 | 42°C | Medium | Triggered |
| 50 : 50 | 32°C | Low | Slow (Sustained) |
Interpretation: The 30:70 ratio is ideal for hyperthermia-triggered release, where the gel shrinks and expels the drug only when heated slightly above body temperature.
Part 4: Visualization of Mechanisms
Diagram 1: Synthesis of Acrylamidoglycolic Acid
This pathway illustrates the equilibrium reaction between Acrylamide and Glyoxylic Acid.
Caption: Base-catalyzed nucleophilic addition of acrylamide amide nitrogen to the aldehyde of glyoxylic acid.
Diagram 2: Mechanism of pH-Triggered Drug Release
This logic flow demonstrates how the ionization of AGA's carboxyl group controls drug release.
Caption: AGA hydrogels utilize carboxyl protonation in acidic tumor tissues to trigger gel collapse and drug expulsion.
References
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National Institutes of Health (NIH) - PMC. (2010). N-Acryloyl glycinamide and related thermoresponsive polymers. Retrieved from [Link]
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MDPI - Polymers. (2019). Copolymers of N-acryloyl glycinamide and N-acryloyl l-alaninamide for Sustained Drug Delivery. Retrieved from [Link]
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ResearchGate. (2019). Multiresponsive Poly(N-Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. Retrieved from [Link]
Sources
- 1. 199926-33-5 CAS|2-丙烯酰胺基-2-羟基乙酸水合物|生产厂家|价格信息 [m.chemicalbook.com]
- 2. chemcheck24h.com [chemcheck24h.com]
- 3. Buy Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- | 6737-24-2 [smolecule.com]
- 4. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
